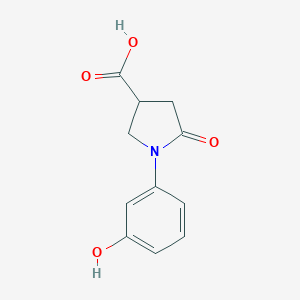

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-9-3-1-2-8(5-9)12-6-7(11(15)16)4-10(12)14/h1-3,5,7,13H,4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCXSGYHQKJLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387862 | |

| Record name | 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91891-24-6 | |

| Record name | 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 91891-24-6). This compound, built upon a pyrrolidinone scaffold, is of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidinone ring is a versatile structural motif found in various biologically active molecules, and understanding the fundamental properties of its derivatives is paramount for designing novel therapeutics.[1][2][3] This document synthesizes available data with established analytical principles to offer insights into the compound's lipophilicity, acidity, solubility, and other key characteristics that govern its pharmacokinetic and pharmacodynamic profile. Detailed, field-proven experimental protocols for determining these properties are provided to ensure scientific rigor and reproducibility.

Introduction and Strategic Context

In the landscape of drug discovery, the pyrrolidinone core is a privileged scaffold, valued for its synthetic tractability and its ability to present substituents in a defined three-dimensional space.[1] Derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been explored as promising scaffolds for developing novel antimicrobial and anticancer agents.[4][5][6][7] The successful progression of such a candidate from a laboratory "hit" to a viable clinical lead is critically dependent on a thorough understanding of its physicochemical properties. These parameters—including lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility—are the primary determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8][9][10]

This guide serves as a foundational resource for researchers, offering both a summary of known properties and a practical framework for their experimental validation. By explaining the causality behind experimental choices, we aim to equip scientists with the knowledge to generate high-quality, reliable data essential for informed decision-making in drug development programs.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the cornerstone of characterizing its behavior. The compound features three key functional groups that dictate its chemical personality: a phenolic hydroxyl group, a lactam (the cyclic amide of the pyrrolidinone ring), and a carboxylic acid.

| Identifier | Value |

| IUPAC Name | This compound[] |

| CAS Number | 91891-24-6[][12][13][14] |

| Molecular Formula | C₁₁H₁₁NO₄[][12] |

| Molecular Weight | 221.21 g/mol [][12][13] |

| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)O)C(=O)O[] |

| InChI Key | SSCXSGYHQKJLBC-UHFFFAOYSA-N[] |

| Form | Solid[13] |

The presence of a chiral center at the C3 position of the pyrrolidinone ring means the compound can exist as enantiomers. While much of the available data does not specify stereochemistry, related compounds like the (3S) isomer of the 2-hydroxyphenyl analog are documented, highlighting the importance of stereochemical control in synthesis and biological evaluation.[15]

Core Physicochemical Properties

The interplay between the compound's functional groups gives rise to its unique physicochemical profile. The data presented below is a synthesis of values from chemical databases and theoretical predictions, which serve as a crucial starting point for empirical validation.

| Property | Value / Expected Behavior | Significance in Drug Development |

| Boiling Point | 601.3°C at 760 mmHg[] | Indicates high thermal stability and low volatility. |

| Density | 1.463 g/cm³[] | Relevant for formulation and solid-state characterization. |

| Calculated logP | 1.05[13] | Suggests a balanced lipophilicity, favorable for oral absorption according to Lipinski's Rule of 5.[8][16] |

| Aqueous Solubility | Highly pH-dependent | Directly impacts bioavailability and formulation options.[17][18] |

| pKa (estimated) | pKa₁ ≈ 4-5 (Carboxylic Acid)[19]pKa₂ ≈ 9-10 (Phenol) | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.[20] |

Lipophilicity: The Balance Between Water and Fat (LogP/LogD)

Lipophilicity is arguably the most critical physicochemical property, governing a drug's ability to cross biological membranes.[10] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The calculated LogP value of 1.05 for the neutral form of this molecule is promising.[13] According to Lipinski's guidelines, a LogP value of less than 5 is often associated with good oral bioavailability.[8] However, LogP only describes the partitioning of the uncharged species. Since this molecule contains two ionizable groups (a carboxylic acid and a phenol), its effective lipophilicity is pH-dependent. The Distribution Coefficient (LogD) is therefore a more physiologically relevant parameter.[10][16]

At physiological pH (~7.4), the carboxylic acid (pKa ≈ 4-5) will be predominantly deprotonated (negatively charged), while the phenol (pKa ≈ 9-10) will remain protonated (neutral). This ionization significantly increases the molecule's hydrophilicity, meaning its LogD at pH 7.4 will be substantially lower than its LogP . This balance is crucial; sufficient lipophilicity is needed to cross cell membranes, but adequate hydrophilicity is required for systemic circulation and to prevent sequestration in fatty tissues.[16]

Ionization States and Acidity (pKa)

The compound is amphoteric, possessing both a moderately acidic carboxylic acid and a weakly acidic phenol.

-

Carboxylic Acid (pKa₁ ≈ 4-5): This group will be fully deprotonated to its carboxylate form in the blood and intestines.

-

Phenolic Hydroxyl (pKa₂ ≈ 9-10): This group will be largely unionized at physiological pH.

The ionization state dictates solubility and interactions with biological targets. Understanding the pKa values is therefore essential for developing relevant in vitro assays and for predicting in vivo absorption, which can vary significantly in different regions of the gastrointestinal tract due to pH changes.[20]

Caption: Experimental workflow for pKa determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, as it ensures a true equilibrium is reached between the solid-state compound and the saturated solution. [18][21]This is distinct from kinetic solubility assays, which can overestimate solubility. [20][22] Methodology:

-

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Sample Incubation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of visible solid material throughout the experiment is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid sample perturbation.

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: It is best practice to analyze the remaining solid by a technique like XRPD to confirm that no polymorphic or solvate transitions occurred during the experiment.

Protocol for LogD Determination (Shake-Flask Method)

This protocol measures the compound's distribution between an aqueous phase at a specific pH and a lipophilic solvent, providing a direct measure of its effective lipophilicity under physiological conditions. [10] Methodology:

-

Phase Preparation: Prepare n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer of the desired pH (e.g., 7.4), pre-saturated with n-octanol. Pre-saturation is essential for thermodynamic accuracy.

-

Partitioning: Add a known amount of the compound (from a stock solution) to a vial containing equal volumes of the buffered aqueous phase and the pre-saturated n-octanol.

-

Equilibration: Seal and shake the vial for several hours to allow the compound to partition fully between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully remove an aliquot from each layer and measure the compound's concentration in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Caption: General workflow for Shake-Flask solubility and LogD determination.

Conclusion and Forward Outlook

This compound possesses a balanced physicochemical profile characterized by moderate lipophilicity and two key ionizable centers. Its properties, particularly its pH-dependent solubility and lipophilicity, are critical considerations for its potential development as a therapeutic agent. The calculated LogP is within a favorable range for drug-likeness, but its effective lipophilicity (LogD) at physiological pH will be lower due to the ionization of the carboxylic acid group.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. A comprehensive dataset, grounded in these reliable methods, is indispensable for building predictive structure-activity relationships (SAR) and for guiding the optimization of this promising chemical scaffold. Further characterization of its solid-state properties (e.g., polymorphism, hygroscopicity) and metabolic stability will be the logical next steps in advancing derivatives of this compound through the drug discovery pipeline.

References

- 1-(3-HYDROXY-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID. BOC Sciences.

- 91891-24-6|this compound. BLDpharm.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Synthesis and physicochemical characterization of pyrrolidinium based surfactants. Journal of Colloid and Interface Science.

- 5-oxopyrrolidine-3-carboxylic acid | CAS# 91891-24-6. ChemBridge.

- (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Physicochemical Properties of 4-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide. Benchchem.

- LogP—Making Sense of the Value. ACD/Labs.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC.

- 1-(3-HYDROXY-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID. ChemicalBook.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

- pKa and log p determin

- Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. KTU ePubl.

- Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- LogD. Cambridge MedChem Consulting.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.

- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflamm

- Protocol for Determining pKa Using Potentiometric Titration.

- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC.

- Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model.

- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.

- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.

- (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. 91891-24-6|this compound|BLD Pharm [bldpharm.com]

- 13. You are being redirected... [hit2lead.com]

- 14. 1-(3-HYDROXY-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID | 91891-24-6 [chemicalbook.com]

- 15. (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H11NO4 | CID 756618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 17. rheolution.com [rheolution.com]

- 18. researchgate.net [researchgate.net]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. pharmatutor.org [pharmatutor.org]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold, a derivative of pyroglutamic acid, represents a privileged structure in medicinal chemistry.[1][2] Its rigidified cyclic backbone serves as a constrained amino acid analog, making it a valuable building block in the design of peptidomimetics and other biologically active agents.[3] The introduction of an N-aryl substituent, specifically a 3-hydroxyphenyl group, adds significant potential for targeted molecular interactions, including hydrogen bonding and aromatic interactions, which are critical for drug-receptor binding.[4][5] Indeed, N-aryl-5-oxopyrrolidine derivatives have demonstrated promising antimicrobial and anticancer activities, underscoring the therapeutic potential of this molecular class.[6][7][8]

A molecule's biological function is inextricably linked to its three-dimensional shape and conformational flexibility. A thorough understanding of the structural landscape of this compound is therefore a prerequisite for rational drug design and the elucidation of structure-activity relationships (SAR). This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-platform framework for the complete structural and conformational characterization of this target molecule. We will move beyond simple data reporting to explain the causality behind our methodological choices, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational chemistry to build a holistic and validated structural model.

Part 1: Foundational Structural Elucidation

Before delving into complex conformational dynamics, the foundational covalent framework of the molecule must be unambiguously confirmed. This involves a validated synthesis followed by comprehensive spectroscopic characterization.

Synthesis

The most direct synthetic route to the target compound is the Michael addition of 3-aminophenol to itaconic acid, followed by a cyclization/dehydration reaction. This one-pot reaction is typically performed by refluxing the reactants in a suitable solvent such as water or acetic acid.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purification is generally achieved through recrystallization to yield the final product with high purity, suitable for subsequent analysis.

Primary Characterization via 1D & 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in solution. A suite of experiments is required to assign every proton and carbon atom in the molecule, confirming its identity and connectivity.

Causality of Experimental Choices:

-

¹H and ¹³C NMR: These initial 1D experiments confirm the presence of expected functional groups (aromatic protons, methylene groups, methine, etc.) and provide a carbon count, offering a first-pass verification of the structure.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). It is essential for tracing the spin systems within the pyrrolidine ring (H3-H4a/H4b and H4a/H4b-H5a/H5b) and identifying adjacent protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment (2-4 bonds) is crucial for piecing the molecular puzzle together. It connects fragments identified by COSY, for example, by showing correlations from the pyrrolidine ring protons (e.g., H5) to the ipso-carbon of the phenyl ring, confirming the N-aryl linkage.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH, COOH, NH).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR Analysis: Integrate all signals to determine proton ratios. Analyze chemical shifts and coupling patterns (multiplicity) to identify spin systems.

-

¹³C NMR Analysis: Identify the number of unique carbon signals and their types (CH₃, CH₂, CH, Cq) using a DEPT-135 experiment if necessary.

-

2D NMR Correlation:

-

Use the COSY spectrum to connect coupled protons.

-

Use the HSQC spectrum to assign the carbon signal for each proton.

-

Use HMBC cross-peaks to establish long-range connectivities and confirm the overall molecular structure.

-

| Atom | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations |

| C2 | - | ~175.0 (C=O, Amide) | H3, H4 |

| C3 | ~3.2-3.4 (m) | ~35.0 (CH) | C2, C4, C5, COOH |

| C4 | ~2.4-2.6 (m), ~2.7-2.9 (m) | ~30.0 (CH₂) | C2, C3, C5 |

| C5 | - | ~178.0 (C=O, Acid) | H3, H4 |

| C1' | - | ~140.0 (Cq) | H5, H2', H6' |

| C2' | ~7.1-7.2 (m) | ~115.0 (CH) | C4', C6' |

| C3' | - | ~158.0 (Cq-OH) | H2', H4' |

| C4' | ~6.7-6.8 (m) | ~118.0 (CH) | C2', C6' |

| C5' | ~7.2-7.3 (t) | ~130.0 (CH) | C1', C3' |

| C6' | ~7.0-7.1 (m) | ~114.0 (CH) | C2', C4' |

| COOH | ~12.0-13.0 (br s) | ~174.0 (C=O) | H3 |

| OH | ~9.5-10.0 (br s) | - | C2', C4' |

Note: Chemical shifts are predictive and will vary with solvent and experimental conditions.

Part 2: Conformational Analysis in Solution

With the covalent structure confirmed, we now investigate its 3D conformation in solution. This involves analyzing the preferred shape (pucker) of the five-membered pyrrolidine ring and the spatial orientation of its substituents.

Pyrrolidine Ring Pucker Analysis via ³J(H,H) Coupling Constants

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of a plane defined by the other three.[10] The exact conformation can be determined by analyzing the vicinal proton-proton coupling constants (³JHH), as their magnitude is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.[11][12] By carefully measuring the coupling constants between H3, H4a, and H4b, one can deduce the most likely ring pucker.

Through-Space Proximity via NOE Spectroscopy

The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one proton signal can affect the intensity of another proton's signal if they are close in space (< 5 Å), regardless of their through-bond connectivity.[13] This makes it an exceptionally powerful tool for determining conformation and stereochemistry.[14]

Causality of Experimental Choices: NOESY vs. ROESY

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard 2D experiment for measuring NOEs. For small, rapidly tumbling molecules (typically MW < 600), NOEs are positive. For large, slowly tumbling molecules (MW > 1200), they are negative.[15]

-

The "Zero-NOE" Problem: A critical issue arises for medium-sized molecules (MW ≈ 800-1200), where the NOE can be close to zero, rendering the NOESY experiment ineffective.[15][16]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment circumvents the zero-NOE problem. The ROE is always positive, regardless of molecular weight, making it a more robust choice when the molecular tumbling rate is unknown or falls in the intermediate range.[17] It also suffers less from "spin diffusion" (a chain of NOEs that can lead to ambiguous results in large molecules), making it a reliable choice even for small molecules.[15] For our target molecule (MW = 249.24 g/mol ), while NOESY is viable, ROESY provides a self-validating system that guarantees observable correlations.

-

Sample Preparation: Prepare a high-purity, degassed sample as for other NMR experiments. Degassing (e.g., via freeze-pump-thaw cycles) is important to remove dissolved oxygen, which is paramagnetic and can quench the NOE/ROE effect.

-

Acquisition: Run a 2D ROESY experiment. A key parameter is the "mixing time," during which the magnetization transfer occurs. A series of experiments with varying mixing times (e.g., 100, 200, 400, 600 ms) should be run to build up an NOE curve and ensure observed correlations are direct and not due to spin diffusion.

-

Data Analysis:

-

Identify cross-peaks between protons that are not directly coupled (as determined by COSY).

-

The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons (Volume ∝ 1/r⁶).[17]

-

Focus on key correlations that define the conformation, such as those between the aromatic protons (H2', H6') and the pyrrolidine ring protons (H3, H4, H5). These will define the orientation of the phenyl ring relative to the pyrrolidine ring.

-

Intra-residue NOEs within the pyrrolidine ring can further confirm the ring pucker.[18]

-

| Proton 1 | Proton 2 | Expected Distance | Implication |

| H2' (Aromatic) | H5 (Pyrrolidine) | Short | Indicates a specific rotational orientation of the N-phenyl bond. |

| H6' (Aromatic) | H5 (Pyrrolidine) | Long/Absent | Further constrains the N-phenyl bond rotation. |

| H3 (Pyrrolidine) | H4 (cis) | Short | Confirms relative stereochemistry and ring pucker. |

| H3 (Pyrrolidine) | H4 (trans) | Medium | Confirms relative stereochemistry and ring pucker. |

Part 3: Solid-State Conformation via X-ray Crystallography

While NMR reveals the molecule's dynamic average conformation in solution, X-ray crystallography provides a precise, static snapshot of its structure in the solid state.[19] This technique is the gold standard for determining bond lengths, bond angles, and torsional angles with very high precision.

Causality of Experimental Choice: The solid-state conformation is often one of the lowest energy conformers accessible in solution. Therefore, a crystal structure provides an invaluable anchor point for computational studies and helps validate the interpretations of more complex solution-state NMR data.[20] It also reveals how the molecule packs in a crystal lattice, showing the intermolecular interactions (e.g., hydrogen bonds involving the hydroxyl and carboxylic acid groups) that can be relevant to understanding interactions in a protein binding site.

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to achieve the best fit with the experimental data.[21]

-

Data Analysis: The final refined structure provides precise coordinates for each atom. From this, one can extract:

-

Exact bond lengths and angles.

-

Torsion angles that define the pyrrolidine ring pucker and the N-phenyl orientation.

-

A map of all intermolecular hydrogen bonds and other packing interactions.

-

Part 4: In Silico Analysis via Computational Chemistry

Computational modeling serves to bridge the experimental data from NMR and crystallography. It allows for a systematic exploration of the entire conformational energy landscape, providing relative energies for different conformers and helping to rationalize the experimentally observed structures.[22][23]

Causality of Methodological Choices: A multi-step approach is most effective. A fast, low-level method is used to explore a wide range of possible conformations, and the resulting low-energy candidates are then re-optimized using a more accurate, high-level method.[24]

-

Conformational Search (Force Field): Molecular mechanics force fields (e.g., MMFF) are computationally inexpensive and ideal for rapidly generating thousands of potential conformers by rotating all single bonds.

-

Geometry Optimization and Energy Calculation (DFT): Density Functional Theory (DFT) provides a much more accurate description of electronic structure and energies.[25]

-

Functional Selection: Functionals like B3LYP (often with a dispersion correction like -D3) are robust general-purpose choices. M06-2X is often recommended for systems where non-covalent interactions are important.[26]

-

Basis Set Selection: A Pople-style basis set like 6-311+G(d,p) offers a good balance of accuracy and computational cost for a molecule of this size. The "+" indicates diffuse functions (important for anions and hydrogen bonds), and the "(d,p)" indicates polarization functions (for accurately describing bonding).[26]

-

Solvent Model: Since NMR data is in solution, applying a solvent model (e.g., Polarizable Continuum Model - PCM) during DFT calculations is crucial for more realistic energy comparisons.

-

-

Initial Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF) to identify all unique conformers within an energy window (e.g., 10 kcal/mol) of the global minimum.[24]

-

DFT Optimization: Take the unique low-energy conformers from the initial search and perform full geometry optimization and frequency calculations using DFT (e.g., at the B3LYP-D3/6-31G(d) level of theory). The frequency calculation confirms that each structure is a true energy minimum (no imaginary frequencies).

-

Single-Point Energy Refinement: To obtain highly accurate relative energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory (e.g., M06-2X/6-311+G(d,p)) and including a solvent model (e.g., PCM for DMSO).[26]

-

Data Analysis:

-

Calculate the relative Gibbs free energies (ΔG) for each conformer.

-

Analyze the key dihedral angles defining the N-phenyl orientation and the pyrrolidine ring pucker for each low-energy conformer.

-

Optionally, use the optimized geometries to predict NMR coupling constants and compare them with experimental values to identify the conformer(s) that best represent the solution-state population.

-

Part 5: Synthesis and Integrated Analysis

The true power of this multi-faceted approach lies in the integration of all data streams. No single technique provides the complete picture.

-

The X-ray structure gives a highly accurate but static representation of a low-energy conformer.

-

The NMR data provides information about the time-averaged conformation in solution, which may be a single dominant conformer or a dynamic equilibrium between several.

-

The computational results provide the energetic landscape that rationalizes the experimental findings.

For instance, if NMR suggests a dynamic equilibrium between two conformers, the computational results should identify two low-energy structures with a small energy difference between them. The experimentally observed ROE signals and coupling constants should match the population-weighted average of the values predicted computationally for these two conformers. The solid-state X-ray structure would be expected to match one of these two low-energy solution conformers. This cross-validation is the hallmark of a trustworthy and authoritative structural assignment.

Implications for Drug Design: The preferred conformation of the 1-(3-hydroxyphenyl) group is of paramount importance. Its orientation determines where the crucial hydroxyl group is positioned in 3D space. This group can act as a hydrogen bond donor or acceptor, a key interaction for anchoring a ligand within a receptor's binding site.[27][28] Understanding this conformational preference allows medicinal chemists to design new analogs with modified scaffolds that lock in this "bioactive" conformation, potentially leading to significant gains in potency and selectivity.

Conclusion

The structural and conformational analysis of this compound is a complex undertaking that requires a synergistic application of modern analytical techniques. By combining the solution-state dynamics from advanced NMR spectroscopy, the precise solid-state picture from X-ray crystallography, and the energetic and predictive power of computational chemistry, a robust and validated model of the molecule's behavior can be constructed. This detailed structural knowledge is not merely an academic exercise; it is a fundamental prerequisite for understanding biological activity and is the cornerstone upon which successful, structure-based drug discovery campaigns are built.[29][30]

References

-

University of California, San Diego. (2015). NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]

-

Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

-

University of Ottawa. (2018). NOESY and ROESY. uOttawa NMR Facility. [Link]

-

Organic Spectroscopy International. (2014). NOESY and ROESY. [Link]

-

Wu, Y., Lou, L., & Xie, Z.-R. (2020). A Pilot Study of All-Computational Drug Design Protocol–From Structure Prediction to Interaction Analysis. Frontiers in Chemistry, 8, 81. [Link]

-

Pandey, S., et al. (2021). Computational Approaches in Drug Designing and Their Applications. Springer Nature. [Link]

-

Pardi, A., et al. (1983). Solution conformations of proline rings in proteins studied by NMR spectroscopy. Journal of molecular biology, 167(3), 653–657. [Link]

-

Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

-

Kudryavtsev, P., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 88. [Link]

-

Banting, L., & Clark, T. (Eds.). (2012). Drug Design Strategies Computational Techniques and Applications. Royal Society of Chemistry. [Link]

-

Sabe, V. T., et al. (2021). Computational Methods Applied to Rational Drug Design. IntechOpen. [Link]

-

Cobas, A., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(24), 6742–6749. [Link]

-

Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. International journal of molecular sciences, 24(9), 7966. [Link]

-

Kudryavtsev, P., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 88. [Link]

-

Liras, S., et al. (2019). Computational Methods in Drug Discovery. SLAS discovery, 24(9), 885–896. [Link]

-

Ashida, Y., & Kouno, H. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific reports, 13(1), 22093. [Link]

-

Song, Y., et al. (2022). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of chemical information and modeling, 62(15), 3501–3507. [Link]

-

Lätti, S., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6305–6313. [Link]

-

Mickevičius, V., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2697. [Link]

-

Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Current medicinal chemistry, 21(23), 2684–2711. [Link]

-

Bassyouni, F. A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 1. [Link]

-

Reddy, D. S., et al. (2005). Stereoselective synthesis of conformationally constrained omega-amino acid analogues from pyroglutamic acid. Organic letters, 7(17), 3657–3660. [Link]

-

Haghadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

-

Xu, Y., et al. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. ACS Omega. [Link]

-

Rai, N. K., & Tielker, D. F. (2021). Understanding Conformational Entropy in Small Molecules. Journal of Chemical Theory and Computation, 17(4), 2245–2255. [Link]

-

Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International journal of molecular sciences, 24(9), 7966. [Link]

-

Mickevičius, V., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. ResearchGate. [Link]

-

Janeba, Z., et al. (2013). The results of the conformational analysis. ResearchGate. [Link]

-

Stec, J., et al. (2006). Substituted 4-hydroxyphenyl sulfonamides as pathway-selective estrogen receptor ligands. Bioorganic & medicinal chemistry letters, 16(4), 854–858. [Link]

-

Taylor, R., & Macrae, C. F. (2010). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 50(11), 2038–2051. [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. [Link]

-

Thomas, J. B., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS medicinal chemistry letters, 1(7), 365–369. [Link]

-

Betz, R., et al. (2020). Powder X-ray diffraction pattern of (1). ResearchGate. [Link]

-

Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry. [Link]

-

Wermuth, C. G. (2008). The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. [Link]

-

Human Metabolome Database. (2005). Showing metabocard for Pyroglutamic acid (HMDB0000267). [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4843. [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. [Link]

-

Al-Wahaibi, L. H., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific reports, 10(1), 1709. [Link]

-

Cohen, A. E., et al. (2018). Protein X-ray Crystallography and Drug Discovery. Molecules, 23(3), 628. [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. Stereoselective synthesis of conformationally constrained omega-amino acid analogues from pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wpage.unina.it [wpage.unina.it]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 14. acdlabs.com [acdlabs.com]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]

- 18. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. books.rsc.org [books.rsc.org]

- 23. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Substituted 4-hydroxyphenyl sulfonamides as pathway-selective estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. frontiersin.org [frontiersin.org]

- 30. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

Biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic structure that serves as a cornerstone in the development of novel therapeutic agents.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad and potent biological activities. This guide provides a comprehensive exploration of this chemical class, detailing synthesis strategies, diverse biological applications, and the causality behind experimental design. We delve into the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

The 5-Oxopyrrolidine-3-Carboxylic Acid Core: Synthesis and Derivatization

The versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold stems from its straightforward synthesis and the ease with which it can be functionalized at two key positions: the N-1 nitrogen and the C-3 carboxylic acid. This allows for the creation of large, diverse chemical libraries to probe structure-activity relationships (SAR).

Core Synthesis: The Amine-Itaconic Acid Reaction

The foundational synthesis typically involves the reaction of a primary amine with itaconic acid, often under reflux conditions in a solvent like water or acetic acid.[3][4] This reaction forms the pyrrolidinone ring, with the substituent from the primary amine incorporated at the N-1 position. The choice of the starting amine is a critical experimental decision, as the nature of the N-1 substituent profoundly influences the biological profile of the final derivatives.[3]

Strategic Derivatization at the C-3 Position

The carboxylic acid moiety at the C-3 position is a versatile handle for extensive chemical modification. A common and highly effective strategy involves a two-step process:

-

Esterification and Hydrazinolysis: The carboxylic acid is first converted to an ester, which is then reacted with hydrazine hydrate. This yields a carbohydrazide intermediate.[3] This intermediate is a crucial building block for a multitude of subsequent reactions.

-

Formation of Bioactive Moieties: The carbohydrazide is readily condensed with various aldehydes and ketones to form hydrazones.[5][6] It can also be used as a precursor for synthesizing various heterocyclic rings, such as azoles and diazoles.[6][7] These specific moieties are often chosen based on their established roles as pharmacophores in known drugs, with the goal of enhancing target binding and biological activity.[8]

The overall synthetic strategy is designed for modularity, enabling the systematic exploration of chemical space to optimize for potency and selectivity.

Caption: General workflow for synthesis and derivatization.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of antibiotic-resistant pathogens necessitates an urgent search for new antimicrobial agents.[5][9] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising source of such agents, demonstrating potent activity against a range of clinically relevant bacteria, including multidrug-resistant strains.[5][7]

Spectrum of Activity

Studies have shown that these derivatives possess structure-dependent antimicrobial activity, often directed selectively towards Gram-positive pathogens like Staphylococcus aureus, Listeria monocytogenes, and Clostridioides difficile.[5][8] The key to this activity frequently lies in the nature of the derivative at the C-3 position.

-

Hydrazones as Potent Agents: Hydrazone derivatives have shown particularly remarkable efficacy. For instance, a hydrazone bearing a 5-nitrothien-2-yl moiety not only showed potent antibacterial effects but also demonstrated excellent results in disrupting S. aureus and E. coli biofilms.[5][9] Another derivative with a benzylidene moiety exhibited very strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which was superior to the control antibiotic cefuroxime (7.8 µg/mL).[5][9]

-

Targeting Resistant Strains: Certain derivatives have shown promising activity against methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains, highlighting their potential to address critical gaps in current antibiotic therapy.[7][8] A compound featuring a 5-nitrothiophene substituent was particularly effective against multidrug-resistant S. aureus, including strains resistant to linezolid and tedizolid.[7][10]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected 5-oxopyrrolidine-3-carboxylic acid derivatives against various bacterial strains.

| Compound Description | Target Strain(s) | MIC (µg/mL) | Key Finding | Reference(s) |

| Hydrazone with benzylidene moiety | S. aureus | 3.9 | More potent than cefuroxime (7.8 µg/mL) | [5][9] |

| Hydrazone with 5-nitrothien-2-yl moiety | S. aureus, E. coli | Surpassed cefuroxime | Potent antibacterial and anti-biofilm activity | [5][9] |

| 5-Fluorobenzimidazole derivative | MRSA TCH 1516 | - | Four-fold stronger than clindamycin | [8] |

| Hydrazone with 5-nitrothiophene substituent | Linezolid-resistant S. aureus | 4-8 | Selective activity against resistant strains | [7] |

| Hydrazone with 5-nitrothien-2-yl moiety | C. auris (drug-resistant fungus) | 16 | Promising antifungal activity | [8] |

Anticancer Activity: Cytotoxicity Against Diverse Tumor Cell Lines

The 5-oxopyrrolidine core is also a valuable scaffold for the development of anticancer agents.[11] Researchers have successfully synthesized derivatives with potent cytotoxic activity against various human cancer cell lines.[8][12]

Efficacy in Cancer Models

The anticancer activity is highly dependent on the specific chemical substitutions on the core structure.

-

Lung Cancer: In studies using the A549 human lung adenocarcinoma cell line, several derivatives showed significant anticancer activity.[4][8] A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent at the N-1 position demonstrated the highest activity in this model.[8][13] Other derivatives containing azole and diazole moieties also proved to be the most potent in a series tested against A549 cells.[7][10]

-

Other Cancers: The anticancer potential of these compounds extends beyond lung cancer. Hydrazone-containing derivatives were identified as the most cytotoxic agents against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines.[3][12]

The choice to incorporate moieties like fluorinated phenyl groups is a deliberate design strategy, as fluorine substitution is known to enhance the metabolic stability and binding affinity of drug candidates.[12]

Quantitative Data Summary: Anticancer Activity

| Compound Description | Cancer Cell Line(s) | Activity/Finding | Reference(s) |

| 5-Fluorobenzimidazole derivative | A549 (Lung) | Highest anticancer activity in the series | [8][13] |

| Azole and diazole derivatives (compounds 18-22) | A549 (Lung) | Identified as most potent in the series | [7][10] |

| Hydrazone derivatives (7b, 9c, 9e, 9f, 10) | MDA-MB-231 (Breast), PPC1 (Prostate), A375 (Melanoma) | Identified as the most cytotoxic agents; greatest activity in A375 cells | [12] |

Anti-inflammatory and Neuroprotective Potential

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Certain 5-oxopyrrolidine-3-carboxylic acid derivatives have been investigated for their anti-inflammatory properties. A notable study reported that a series of these compounds were promising inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[14][15] These enzymes are crucial mediators in inflammatory processes and are also implicated in cancer progression, suggesting a dual mechanism of action for some derivatives.[14][15]

Neuroprotective Potential

While less explored, the scaffold shows potential for applications in neurodegenerative diseases. A study demonstrated that fully substituted 5-oxopyrrolidines were capable of inhibiting the BACE-1 enzyme with sub-micromolar activity.[16] BACE-1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. This finding opens a promising avenue for developing these derivatives as neuroprotective agents. Screening for neuroprotective effects can be conducted using established in vitro models, such as protecting neuronal cells from glutamate-induced excitotoxicity or oxidative stress.[17][18]

Key Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives.

Protocol: Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid (General)

This protocol describes the foundational step for creating the core scaffold.

-

Reactant Preparation: In a round-bottom flask, combine the desired primary amine (e.g., o-aminophenol, 1.0 eq) and itaconic acid (1.1-1.5 eq).[4][8]

-

Solvent Addition: Add the appropriate solvent (e.g., water).[4][8]

-

Reflux: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, acidify the solution (e.g., with 5% HCl) to induce precipitation.[4]

-

Purification: Wash the collected solid with water and dry. The product can be further purified by recrystallization or by dissolving in a basic solution, filtering, and re-precipitating with acid to yield the pure carboxylic acid.[4]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[19][20][21]

-

Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (or other appropriate broth). Concentrations should span a clinically relevant range.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that each well will receive a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[20]

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Protocol: Anticancer Cytotoxicity Testing (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[22][23]

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[4][8]

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting viability against compound concentration.

Sources

- 1. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 12. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.muhn.edu.cn [journals.muhn.edu.cn]

The Therapeutic Potential of 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Its prevalence underscores its utility as a versatile scaffold, offering favorable physicochemical properties and diverse biological activities.[2][4] This guide delves into the untapped therapeutic potential of a specific pyrrolidine derivative, 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. While direct biological data on this compound is sparse, a comprehensive analysis of structurally related analogs suggests promising avenues for investigation in oncology, infectious diseases, and neurology. This document provides a scientific framework for initiating a drug discovery program centered on this molecule, outlining synthetic strategies, hypothesized mechanisms of action, and detailed experimental workflows for comprehensive evaluation.

Introduction: The Pyrrolidine Scaffold and the Promise of a Novel Derivative

The five-membered nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery, prized for its ability to explore three-dimensional chemical space due to its non-planar structure.[1][3] This feature, combined with its role as a key component of the natural amino acid proline, has led to its incorporation into a wide array of bioactive compounds, from ACE inhibitors like captopril to DPP-4 inhibitors for diabetes.[2]

The subject of this guide, this compound (CAS 91891-24-6)[], represents an intriguing starting point for therapeutic development. Its structure combines the established pyrrolidinone core with a hydroxyphenyl substituent, a common feature in molecules designed to interact with biological targets through hydrogen bonding. While this specific molecule is not extensively characterized in the literature, numerous studies on closely related analogs provide a strong rationale for its investigation. Research on derivatives with substitutions on the hydroxyphenyl ring has revealed significant antimicrobial, anticancer, and antioxidant activities, suggesting that the core 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is biologically active.[6][7][8][9]

Furthermore, the structural similarity of the pyrrolidine-carboxylic acid moiety to glutamate, the primary excitatory neurotransmitter in the central nervous system, points towards a potential role as a modulator of metabotropic glutamate receptors (mGluRs).[10][11][12] These receptors are critical in regulating synaptic transmission and neuronal excitability, making them attractive targets for treating a range of neurological and psychiatric disorders.[10][12]

This guide will therefore explore three primary, evidence-based hypotheses for the therapeutic application of this compound and its future derivatives:

-

Anticancer Activity: Leveraging the demonstrated cytotoxicity of related compounds.[6][9]

-

Antimicrobial Activity: Building on the established antibacterial and antifungal properties of similar scaffolds.[6][9][13][14]

-

Neuromodulatory Activity: Targeting metabotropic glutamate receptors for the potential treatment of CNS disorders.[11][15][16]

Synthesis and Characterization

The synthesis of the core molecule can be achieved through established methods in organic chemistry. A logical and commonly employed route involves the reaction of a substituted aminophenol with itaconic acid.

General Synthetic Protocol

The synthesis of this compound can be adapted from methodologies reported for analogous compounds.[9]

Step 1: Synthesis of this compound

A mixture of 3-aminophenol and itaconic acid is heated, typically in a solvent such as water or under neat conditions, to induce a Michael addition followed by cyclization and dehydration to form the pyrrolidinone ring.

Caption: Synthetic scheme for this compound.

Protocol:

-

Combine equimolar amounts of 3-aminophenol and itaconic acid in a round-bottom flask.

-

Add water as a solvent and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

| Technique | Expected Outcome |

| ¹H NMR | Signals corresponding to the aromatic protons of the hydroxyphenyl ring, and the aliphatic protons of the pyrrolidinone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carboxylic acid carbon, and the distinct carbons of the aromatic and pyrrolidinone rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₄. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), C=O (amide and carboxylic acid), and C-N bonds. |

| Purity (HPLC) | A single major peak indicating >95% purity. |

Potential Therapeutic Application I: Anticancer Agent

Scientific Rationale

Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated notable anticancer activity. For instance, a 3,5-dichloro-2-hydroxyphenyl derivative showed high activity against A549 human lung cancer cells.[6][9] The mechanism of action for these types of compounds is often multifactorial but can involve the induction of apoptosis, inhibition of key cell cycle proteins, or the generation of reactive oxygen species. The hydroxyphenyl group is a key structural motif that can participate in hydrogen bonding with enzyme active sites or receptors.

Proposed Experimental Workflow

Caption: Experimental workflow for evaluating anticancer potential.

Protocol 1: In Vitro Cytotoxicity Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293).

-

Assay: Use a standard MTT or XTT assay to determine cell viability after 48-72 hours of treatment with a concentration range of the test compound.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Protocol 2: Apoptosis and Cell Cycle Analysis

-

Method: Treat a sensitive cancer cell line (identified from the cytotoxicity screen) with the compound at its IC₅₀ concentration.

-

Apoptosis: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

-

Cell Cycle: Use propidium iodide staining of DNA followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Potential Therapeutic Application II: Antimicrobial Agent

Scientific Rationale

Several studies have reported the synthesis of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with significant antimicrobial activity, particularly against Gram-positive bacteria.[6][9] For example, hydrazone derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Candida auris.[6][13] The proposed mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Proposed Experimental Workflow

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganisms: A panel of clinically relevant bacteria (e.g., S. aureus, MRSA, E. coli, P. aeruginosa) and fungi (e.g., C. albicans, C. auris).

-

Method: Use the broth microdilution method according to CLSI guidelines. Briefly, prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium. Inoculate each well with a standardized microbial suspension.

-

Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

Protocol 2: Bactericidal/Fungicidal Activity

-

Method: From the wells of the MIC assay that show no growth, subculture a small volume onto agar plates.

-

Endpoint: The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) is the lowest concentration that results in a significant reduction (e.g., 99.9%) in colony-forming units (CFUs) compared to the initial inoculum.

| Pathogen | Expected MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 8 - 32 |

| Enterococcus faecalis (VRE) | 16 - 64 |

| Escherichia coli | >128 |

| Candida auris | 8 - 16 |

Potential Therapeutic Application III: Neuromodulatory Agent

Scientific Rationale

The pyrrolidine ring is a key feature in ligands for metabotropic glutamate receptors (mGluRs).[15][16] These G-protein coupled receptors are divided into three groups (I, II, and III) and play a crucial role in modulating glutamatergic neurotransmission.[11] Dysregulation of this system is implicated in numerous CNS disorders, including schizophrenia, anxiety, and addiction.[10][11] The structure of this compound, with its carboxylic acid group, resembles the glutamate scaffold, suggesting it could act as an orthosteric or allosteric modulator of mGluRs. Amino-pyrrolidine tricarboxylic acids have been identified as selective group III mGluR agonists.[15]

Proposed Signaling Pathway and Experimental Workflow

Caption: Hypothesized signaling pathway for mGluR agonism.

Protocol 1: Receptor Binding Assays

-

Preparation: Use cell lines stably expressing individual human mGluR subtypes (mGluR1-8).

-

Assay: Perform competitive radioligand binding assays using known radiolabeled ligands for each mGluR subtype.

-

Data Analysis: Determine the binding affinity (Ki) of the test compound for each receptor subtype.

Protocol 2: Functional Assays (cAMP Measurement)

-

Target: Focus on Group II (mGluR2/3) and Group III (mGluR4, 6, 7, 8) receptors, which are coupled to the inhibition of adenylyl cyclase.

-

Method: Use a cell-based assay (e.g., HTRF, LANCE) to measure changes in intracellular cyclic AMP (cAMP) levels in response to the compound.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for agonistic activity or IC₅₀ for antagonistic activity.

Conclusion and Future Directions

While this compound is a relatively unexplored molecule, the wealth of data on its structural analogs provides a compelling rationale for its investigation as a therapeutic agent. The proposed workflows in oncology, microbiology, and neuroscience offer a clear and structured path for its preclinical evaluation. Future work should focus on synthesizing a library of derivatives by modifying the hydroxyphenyl ring and the carboxylic acid moiety to establish a robust structure-activity relationship (SAR). This systematic approach will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic candidate.

References

-

D. D'Andrea, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(20), 6299. [Link]

-

G. Goti, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Acher, F. C., et al. (2014). Amino-pyrrolidine tricarboxylic acids give new insight into group III metabotropic glutamate receptor activation mechanism. PubMed, 24(9), 1649-1661. [Link]

-

Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]

-

Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. [Link]

-

Pellicciari, R., et al. (2001). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. PubMed, 44(19), 3583-3591. [Link]

-

Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. [Link]

-

Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. ResearchGate. [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

-

Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PubMed. [Link]

-

Krikštaponis, K., et al. (2025). 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Semantic Scholar. [Link]

-

Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. NIH. [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]

-

Li, S., et al. (2020). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central. [Link]

-

Worley, P. F., et al. (2010). Metabotropic glutamate receptor ligands as potential therapeutics for addiction. PMC. [Link]

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 6. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 15. Amino-pyrrolidine tricarboxylic acids give new insight into group III metabotropic glutamate receptor activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-aryl-5-oxopyrrolidine-3-carboxylic Acids: From Synthesis to Therapeutic Potential

Abstract